Estrogen receptor |A antagonist 1

Description

Estrogen Receptor Subtypes: ERα and ERβ in Biological Regulation

The biological actions of estrogen are mediated through two primary receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.gov These two receptors are encoded by separate genes, ESR1 and ESR2, located on different chromosomes. semanticscholar.orgfrontiersin.org While they share a high degree of similarity, especially in their DNA-binding domains, their functions and tissue distributions are distinct, leading to different physiological roles. frontiersin.orgnih.gov

ERα is predominantly expressed in the uterus, liver, mammary glands, and the thecal cells of the ovaries. semanticscholar.orgnih.gov In contrast, ERβ is found in high concentrations in the ovarian granulosa cells, prostate epithelium, bone marrow, and the brain. semanticscholar.orgnih.gov Both subtypes are significantly expressed in the cardiovascular and central nervous systems. nih.gov

Table 1: Comparison of Estrogen Receptor Subtypes

| Feature | Estrogen Receptor Alpha (ERα) | Estrogen Receptor Beta (ERβ) |

|---|---|---|

| Gene | ESR1 (Chromosome 6) semanticscholar.org | ESR2 (Chromosome 14) semanticscholar.org |

| Primary Tissues | Uterus, breast, ovary (theca cells), liver, prostate (stroma) semanticscholar.orgnih.gov | Ovary (granulosa cells), prostate (epithelium), brain, bone marrow, colon semanticscholar.orgnih.gov |

| Primary Function | Drives proliferative signals, crucial for mammary gland and uterine development. frontiersin.org | Often has anti-proliferative effects, important in neuronal and immune function. nih.govfrontiersin.org |

Pathophysiological Role of Estrogen Receptor Alpha (ERα) in Disease Models

Estrogen Receptor Alpha (ERα) is a critical driver in the pathophysiology of several diseases, most notably in hormone receptor-positive (HR+) breast cancer. Approximately 75% of all breast cancers are ER-positive, meaning their growth and proliferation are dependent on ERα signaling. nih.gov This makes ERα a central therapeutic target for these cancers. nih.gov

Beyond cancer, aberrant ERα signaling is linked to other conditions. In endometriosis, ERα is believed to promote the growth of endometriotic lesions. nih.gov ERα also plays a significant role in non-reproductive tissues, influencing metabolic homeostasis and inflammatory processes. nih.gov For instance, specific mutations in the Esr1 gene, which encodes ERα, have been associated with increased body fat and infertility. nih.gov Research in experimental models has also suggested that ERα may have a promoting effect on the pathogenesis of bronchial asthma. proquest.com The widespread influence of ERα underscores its importance as a target for therapeutic intervention across multiple disease states.

Structure

2D Structure

3D Structure

Properties

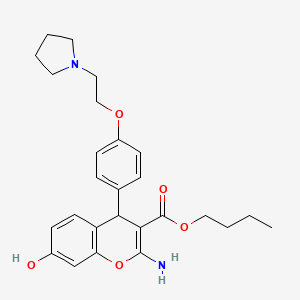

Molecular Formula |

C26H32N2O5 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

butyl 2-amino-7-hydroxy-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C26H32N2O5/c1-2-3-15-32-26(30)24-23(21-11-8-19(29)17-22(21)33-25(24)27)18-6-9-20(10-7-18)31-16-14-28-12-4-5-13-28/h6-11,17,23,29H,2-5,12-16,27H2,1H3 |

InChI Key |

VKTCICXDNLJMAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCCC4)C=CC(=C2)O)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Estrogen Receptor Alpha Antagonism

Ligand Binding and Induced Conformational Dynamics

The initial step in ERα antagonism is the binding of a ligand to the receptor's Ligand Binding Domain (LBD). This event triggers a cascade of conformational changes that ultimately determine the receptor's activity. The nature of these changes dictates whether the ligand will act as an agonist, an antagonist, or a selective estrogen receptor modulator (SERM).

The Ligand Binding Pocket (LBP) of ERα is a flexible, hydrophobic cavity composed of residues from several helices (H3, H5/6, H11) that can accommodate a wide variety of ligands. nih.govfrontiersin.org The binding of a ligand induces a reshaping of the LBP to form stabilizing hydrophobic interactions and specific hydrogen bonds. nih.gov

The natural agonist, 17β-estradiol (E2), forms crucial hydrogen bonds with specific residues. Its phenolic A-ring hydroxyl group interacts with Glutamate-353 (Glu353) and Arginine-394 (Arg394), while the 17-hydroxyl group on the D-ring interacts with Histidine-524 (His524). mdpi.com Antagonists, while also fitting into this pocket, establish a different set of interactions that lead to an inactive receptor conformation.

For instance, antagonists often possess bulky side chains that extend from the core scaffold. These side chains create steric hindrance within the LBP, preventing the receptor from adopting its active conformation. researchgate.net For example, the bulky side chain of 4-hydroxytamoxifen (B85900) (OHT) interacts with Aspartate-351, while the side chain of the pure antagonist Fulvestrant (B1683766) (ICI 182,780) extends towards a different region, causing more significant disruption. researchgate.net Steric clashes between the antagonist's side chain and residues at the N-terminus of Helix 12, such as Leucine-536 (L536), Leucine-539 (L539), and Leucine-540 (L540), are critical for their antagonistic effect. researchgate.net

| Ligand | Interacting Residues in ERα LBP | Type of Interaction | Reference |

| 17β-estradiol (E2) | Glu353, Arg394, His524 | Hydrogen Bonds | mdpi.com |

| 4-hydroxytamoxifen (OHT) | Asp351 (side chain interaction) | Steric Hindrance | nih.gov |

| Fulvestrant (ICI 182,780) | L536, L539, L540 | Steric Hindrance | researchgate.net |

| Raloxifene (B1678788) | L536, L539 | Steric Hindrance | researchgate.net |

Helix 12 (H12) of the LBD acts as a "molecular switch" that determines the receptor's transcriptional activity. frontiersin.org In the presence of an agonist like estradiol (B170435), H12 folds over the LBP, sealing the pocket and creating a surface that is recognized by coactivator proteins. This is known as the "active" conformation. frontiersin.org

ERα antagonists function by disrupting this critical positioning of H12. nih.gov

Selective Estrogen Receptor Modulators (SERMs) , such as tamoxifen (B1202) and raloxifene, possess a bulky side chain that physically prevents H12 from sealing the LBP. Instead, the side chain displaces H12, causing it to occupy the groove where coactivators would normally bind. researchgate.net This repositioning blocks the formation of a functional Activation Function 2 (AF-2) surface.

Pure antagonists or Selective Estrogen Receptor Downregulators (SERDs) , like fulvestrant, induce a more profound disruption. Their long, flexible side chains prevent any stable association of H12 with the LBD, leading to a highly disordered conformation. researchgate.netoup.com This not only blocks coactivator binding but also exposes hydrophobic residues and promotes receptor dimerization impairment, ubiquitination, and subsequent degradation by the proteasome. researchgate.netmdpi.com

The conformation of H12 is therefore a key determinant of a ligand's pharmacological character, distinguishing between the fully activated state (agonist-bound), the partially inactivated state (SERM-bound), and the fully inactivated state (pure antagonist-bound). oup.com

Differential Effects on Activation Functions (AFs)

ERα possesses two distinct transcriptional activation functions, AF-1 and AF-2, which work synergistically to regulate gene expression. mdpi.compnas.org Antagonists exert their effects by differentially inhibiting these two functions.

Activation Function-1 (AF-1), located in the N-terminal A/B domain of ERα, is generally considered to be ligand-independent or constitutively active. mdpi.comoup.com However, its activity can be modulated by the ligand bound to the LBD. Some SERMs, like tamoxifen, can promote a conformation that allows for some residual AF-1 activity in certain cellular contexts, which is responsible for their partial agonist effects in tissues like the uterus. oup.comnih.gov This occurs because AF-1 can independently recruit certain coactivators, specifically through sequences near the p160 coactivator C-terminus, a mechanism distinct from AF-2's interaction. oup.com

Pure antagonists, on the other hand, are more effective at inhibiting ERα signaling globally, which can include dampening AF-1-mediated transcription, although the primary mechanism of antagonism is through AF-2 inhibition. oup.com Studies have shown that ligand-induced phosphorylation of Serine-118 in the AF-1 domain can occur independently of AF-2 activity, and this modification is triggered by both agonists and antagonists, suggesting a complex regulation of AF-1 that is not solely dependent on the AF-2 conformation. oup.comoup.com

Activation Function-2 (AF-2) is located within the LBD, and its activity is directly dependent on the conformation of H12. mdpi.comresearchgate.net The agonist-induced positioning of H12 creates a hydrophobic groove that serves as the binding site for coactivator proteins containing an LXXLL motif (where L is leucine (B10760876) and X is any amino acid). nih.gov

All ERα antagonists, by definition, inhibit AF-2 activity. pnas.org They achieve this by preventing H12 from adopting the active conformation required for coactivator recruitment. researchgate.net

SERMs reposition H12 to physically obstruct the coactivator binding groove. researchgate.net

SERDs induce a disordered H12 conformation that completely ablates the AF-2 surface. researchgate.netoup.com

This inhibition of AF-2 is the primary mechanism by which antagonists block the genomic actions of estrogens. nih.gov Targeting the AF-2 pocket directly with small molecules that disrupt coactivator binding represents a novel therapeutic strategy to overcome resistance mechanisms that arise from mutations in the ligand-binding site. nih.gov

Impact on Coregulator Recruitment and Dissociation Dynamics

The transcriptional activity of ERα is ultimately controlled by the balance of coactivator and corepressor proteins recruited to the receptor-DNA complex. oup.comnih.gov Coactivators (e.g., the p160 family members SRC-1, SRC-2, and SRC-3) enhance transcription, while corepressors (e.g., NCoR, SMRT) inhibit it.

ERα antagonists fundamentally alter the coregulator interaction profile of the receptor. By inducing a non-productive conformation of the LBD and specifically the AF-2 surface, antagonists prevent the recruitment of coactivators. nih.gov The altered receptor surface may, in turn, facilitate the binding of corepressor complexes. nih.gov

The interaction dynamics are specific to the type of antagonist:

SERMs like 4-hydroxytamoxifen (OHT) prevent coactivator binding to AF-2 but may allow for some AF-1-mediated interactions, contributing to their mixed agonist/antagonist profile. wur.nl

SERDs like fulvestrant cause a complete loss of coactivator binding capacity and promote a conformation that leads to receptor instability and degradation, effectively removing the receptor from the pool available for transcription. mdpi.comwur.nl

The differential recruitment of coregulators is a key factor in the tissue-specific actions of SERMs and the complete antagonistic profile of SERDs. mdpi.comnih.gov

| Compound Class | Effect on H12 | Effect on AF-2 | Effect on Coactivator Recruitment | Effect on Corepressor Recruitment | Reference |

| Agonist (e.g., Estradiol) | Seals LBP, active conformation | Activated | Promoted | Dissociated | frontiersin.org |

| SERM (e.g., Tamoxifen) | Displaced into coactivator groove | Inhibited | Blocked | Potentially promoted | researchgate.netwur.nl |

| SERD (e.g., Fulvestrant) | Disordered, unstable | Inhibited | Blocked | Potentially promoted; leads to degradation | researchgate.netmdpi.comwur.nl |

Prevention of Coactivator Association

The binding of an agonist, such as estradiol, to the ERα ligand-binding domain (LBD) induces a conformational change that facilitates the recruitment of coactivator proteins. This interaction is crucial for the initiation of gene transcription. A key feature of this agonist-bound conformation is the positioning of helix 12, which creates a hydrophobic groove that serves as a docking site for coactivators containing the LxxLL motif. unl.edu

ERα antagonists function by disrupting this critical step. Selective estrogen receptor modulators (SERMs), like tamoxifen and raloxifene, possess bulky side chains that, upon binding to the LBD, reposition helix 12. This altered conformation sterically hinders the formation of the coactivator binding groove, thereby preventing the association of coactivator proteins. researchgate.net Full antagonists, also known as pure antiestrogens like ICI 182,780 (fulvestrant), take this a step further by inducing a more profound disruption of helix 12's stable association, effectively abolishing coactivator recruitment. researchgate.net This prevention of coactivator binding is a primary mechanism by which ERα antagonists inhibit the transcriptional activity of the receptor.

Promotion of Corepressor Recruitment

In addition to blocking coactivator binding, some ERα antagonists actively promote the recruitment of corepressor proteins. When antagonists like 4-hydroxytamoxifen (OHT) bind to ERα, the resulting conformational change not only obstructs the coactivator binding site but can also create a surface that is favorable for the interaction with corepressors such as NCoR (nuclear receptor corepressor). nih.gov These corepressors, in turn, recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression. nih.gov

The binding of the pure antiestrogen (B12405530) ICI 182,780 to ERα has been shown to promote the receptor's interaction with the corepressor CIA, which possesses both corepressor and coactivator functions, and can also induce ERα interaction with the C-terminus of NCoR. oup.com Furthermore, corepressors like Repressor of ER Activity (REA), also known as PHB2, can directly interact with ERα, seemingly independent of hormone presence, to repress its transcriptional activity. nih.gov This dual action of preventing coactivator association while actively recruiting corepressors provides a robust mechanism for shutting down estrogen-mediated gene expression.

Modulation of Genomic and Non-Genomic Signaling Pathways

ERα signaling is multifaceted, encompassing both direct regulation of gene expression through genomic pathways and rapid, non-transcriptional effects through non-genomic pathways. Antagonists modulate both of these arms of ERα activity.

The classical genomic pathway of ERα action involves the receptor binding directly to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.gov Upon agonist binding, the ERα-coactivator complex initiates transcription. ERα antagonists effectively block this process. By preventing coactivator recruitment, antagonists ensure that even if ERα binds to an ERE, the transcriptional machinery is not assembled, and gene expression is not initiated. researchgate.net

Small molecule inhibitors that directly prevent the binding of ERα to EREs have also been identified. For instance, TPBM has been shown to inhibit ERα binding to a consensus ERE, thereby blocking ERα-mediated transcription. nih.gov This represents an alternative antagonistic strategy that bypasses the ligand-binding pocket.

ERα can also regulate gene expression indirectly through a "tethered" mechanism, where it does not bind directly to DNA but rather interacts with other transcription factors, such as AP-1, Sp1, or STAT5, that are bound to their respective response elements. mdpi.comnih.gov This interaction can either enhance or repress the activity of these transcription factors.

ERα antagonists can disrupt these tethered interactions. For example, the binding of antagonists can alter the ERα conformation in a way that prevents its productive interaction with AP-1, thereby inhibiting the expression of AP-1 target genes that are regulated by estrogen. mdpi.com Interestingly, in some contexts, AP-1 and ERE-mediated transcription can be mutually antagonistic, and the specific ligand bound to ERα can influence this balance. mdpi.com Some studies have also shown that ER antagonists like ICI 182,780 and tamoxifen can induce the recruitment of Sp1 and Sp3 to certain gene promoters, suggesting a complex and context-dependent regulation of tethered pathways by antagonists. nih.gov

A fraction of ERα is localized to the cell membrane (mERα), where it can initiate rapid, non-genomic signaling cascades. nih.gov This signaling often involves the activation of protein kinases such as PI3K and MAPK. illinois.edu These rapid signals can, in turn, influence nuclear events, including gene transcription. The shuttling of ERα to the membrane is facilitated by palmitoylation, which allows it to interact with caveolins in membrane rafts. nih.gov

Regulation of Estrogen Receptor Alpha Protein Stability and Degradation

The cellular levels of ERα are tightly regulated by a balance between its synthesis and degradation, primarily through the ubiquitin-proteasome pathway. oup.com Ligand binding plays a crucial role in determining the stability of the ERα protein.

Agonist binding, in addition to activating transcription, targets the receptor for degradation. nih.gov This process is often coupled with transcriptional activity. In contrast, different antagonists have distinct effects on ERα stability. SERMs like tamoxifen generally stabilize the ERα protein. nih.gov

Conversely, pure antagonists like ICI 182,780 (fulvestrant) are known as selective estrogen receptor degraders (SERDs) because they induce rapid degradation of the ERα protein. nih.govnih.gov This degradation is mediated by the ubiquitin-proteasome system. The binding of ICI 182,780 induces a conformational change that exposes lysine (B10760008) residues, such as K302 and K303 in the hinge region, making them targets for polyubiquitination and subsequent proteasomal degradation. oup.comnih.gov This reduction in the total cellular pool of ERα represents a powerful and sustained mechanism of antagonism. Some studies suggest that the coactivator CBP/p300, which has ubiquitin ligase activity, might be recruited by ICI-bound ERα to facilitate this degradation. oup.com Furthermore, proteins like MOF can promote the degradation of ERα by increasing the acetylation of its chaperone, HSP90, thereby inhibiting its protective function. frontiersin.org

Induction of Proteasome-Mediated Degradation

A key mechanism of action for a class of ERα antagonists, known as Selective Estrogen Receptor Degraders (SERDs), is the induction of ERα protein degradation via the ubiquitin-proteasome system. nih.govrsc.org This process effectively reduces the total cellular pool of ERα, thereby diminishing the cell's capacity to respond to estrogen.

The binding of a SERD, such as fulvestrant, to the ERα ligand-binding domain (LBD) induces a conformational change in the receptor. patsnap.com This altered conformation is distinct from that induced by the natural ligand, estradiol. The SERD-bound receptor complex is recognized as unstable by the cellular machinery, leading to its ubiquitination—the attachment of ubiquitin molecules. encyclopedia.pub This polyubiquitination marks the ERα protein for degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. encyclopedia.pubnih.gov

Research has shown that the chemical structure of the antagonist plays a crucial role in its ability to induce degradation. For instance, fulvestrant's structure promotes the exposure of a hydrophobic surface on the receptor, which is then recognized by the E3 ubiquitin ligase complex, initiating the degradation cascade. encyclopedia.pub The binding of fulvestrant to ERα also disrupts the association of chaperone proteins like heat shock protein 90 (Hsp90), further destabilizing the receptor and priming it for degradation. encyclopedia.pub

Studies have demonstrated that treatment with fulvestrant can lead to a significant and rapid decrease in ERα protein levels. rsc.org For example, within an hour of treatment, ERα levels can be reduced by as much as 95%. rsc.org This is a much more pronounced and sustained degradation compared to the natural turnover of the receptor when bound to estradiol. rsc.org The degradation of ERα has been shown to be blocked by proteasome inhibitors like MG132, confirming the involvement of the proteasome in this process. researchgate.net

The development of novel oral SERDs and other types of ERα degraders, such as Proteolysis-Targeting Chimeras (PROTACs), has expanded the strategies for targeted protein degradation. nih.govaacr.org PROTACs are bifunctional molecules that link an ERα-binding ligand to an E3 ligase-recruiting moiety, thereby actively bringing the E3 ligase to the receptor to facilitate its ubiquitination and subsequent degradation. aacr.orgnih.gov This approach has shown promise in overcoming resistance to traditional endocrine therapies. nih.gov

The ability of ERα antagonists to induce proteasome-mediated degradation is a critical aspect of their anti-tumor activity, offering a more complete shutdown of ERα signaling compared to simple competitive antagonism.

Effects on Intranuclear ER Immobilization

Beyond inducing degradation, ERα antagonists also exert their effects by altering the intranuclear dynamics and immobilization of the estrogen receptor. When ERα is activated by its natural ligand, estradiol, it undergoes dimerization and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. encyclopedia.pub This binding is a dynamic process, with the receptor complex assembling and disassembling from chromatin.

Antagonists, particularly SERDs like fulvestrant, disrupt this process. The binding of fulvestrant to ERα not only triggers its degradation but also impairs receptor dimerization and its ability to translocate to the nucleus. nih.gov The antagonist-bound receptor complex has an altered conformation that can affect its interaction with chromatin and other nuclear components.

This altered conformation can lead to the immobilization of the ERα in the nucleus in a non-productive state. Instead of efficiently binding to EREs and recruiting coactivators to initiate transcription, the antagonist-bound receptor may be sequestered in nuclear sub-compartments or form aggregates. This sequestration prevents the receptor from engaging in productive transcriptional activity, effectively silencing estrogen-responsive genes.

The development of dual-mechanism ER inhibitors (DMERIs) highlights the importance of altering receptor conformation to achieve potent antagonism. nih.gov These compounds induce non-canonical structural changes in the ERα LBD, leading to the stabilization of multiple antagonist conformations within the receptor dimer. nih.gov This enhanced conformational flexibility effectively suppresses ERα activity, demonstrating that modulating the receptor's structural and dynamic properties is a key strategy for effective antagonism. nih.gov

Structure Activity Relationships Sar and Rational Ligand Design

Fundamental Principles Governing ERα Antagonist Activity

The antagonistic activity of a ligand is primarily determined by its ability to bind to the ligand-binding domain (LBD) of ERα and induce a conformation that prevents the recruitment of coactivators necessary for gene transcription. This is often achieved by displacing helix 12 (H12) of the LBD, preventing it from forming the activation function 2 (AF-2) surface.

Key principles governing this activity include:

A Hydrophobic Core: A rigid, hydrophobic scaffold that fits within the hydrophobic ligand-binding pocket of ERα is essential. This core often mimics the steroidal structure of the natural ligand, 17β-estradiol.

A "Side Chain": A bulky side chain is a hallmark of many ERα antagonists. This side chain sterically hinders the proper positioning of helix 12, forcing it into an antagonistic conformation. nih.gov The length and chemical nature of this side chain are critical for determining the degree of antagonism, with some side chains leading to pure antagonists (selective estrogen receptor downregulators, or SERDs) that promote receptor degradation. nih.govnih.gov

Hydrogen Bonding: Specific hydrogen bonds with key amino acid residues in the LBD, such as Glu353 and Arg394, are crucial for high-affinity binding and proper orientation of the antagonist within the pocket. nih.govtandfonline.com

Chemical Scaffold Exploration and Optimization

The quest for novel and improved ERα antagonists has led to the exploration and optimization of various chemical scaffolds. These scaffolds provide the basic framework upon which different functional groups can be appended to fine-tune activity.

Pyrazole-based scaffolds have emerged as a versatile platform for developing ERα antagonists. illinois.edu By incorporating a basic side chain, typically found in non-steroidal antiestrogens, onto a triaryl-substituted pyrazole (B372694) core, researchers have successfully converted ER agonists into potent and selective antagonists. nih.gov

For instance, the addition of an N-piperidinyl-ethyl side chain to the pyrazole core resulted in compounds with significant antagonistic activity. The position of this side chain is critical, with substitution at the C(5) position of the pyrazole ring yielding the highest binding affinity for ERα. nih.gov Molecular modeling studies suggest that these pyrazole antagonists adopt a binding mode where the basic side chain occupies a position similar to that of the side chain in the well-known antagonist raloxifene (B1678788). nih.gov

One of the most notable pyrazole-based antagonists is methyl-piperidino-pyrazole (B8055926) (MPP), which demonstrates high affinity and selective antagonism for ERα over ERβ. illinois.edu

| Compound | Scaffold | Key Features | Activity |

|---|---|---|---|

| Methyl-piperidino-pyrazole (MPP) | Triaryl-substituted pyrazole | Basic methyl-piperidino side chain | High affinity, potent, and selective ERα antagonist. illinois.edu |

| C(5) piperidinyl-ethoxy-substituted pyrazole | Triaryl-substituted pyrazole | N-piperidinyl-ethoxy side chain at the C(5) position | 20-fold higher binding affinity for ERα than ERβ; antagonist on both receptors but more potent on ERα. nih.gov |

| Diaryl-pyrazole chalcone (B49325) hybrids | Diaryl-pyrazole chalcone | Hybrid structure combining pyrazole and chalcone motifs with a piperidine (B6355638) moiety | Potent ER antagonists with potential for SERM development. ajchem-a.comajchem-a.com |

The diphenylamine (B1679370) skeleton has proven to be a valuable scaffold for the design of ERα antagonists. This core structure offers advantages over the related diphenylmethane (B89790) skeleton in terms of drug development. nih.gov By introducing a basic alkylamino side chain onto one of the phenol (B47542) groups of a diphenylamine agonist core, researchers have successfully created potent antagonists. nih.gov

Structure-activity relationship studies have revealed that cyclic alkylamine-containing derivatives exhibit more potent ER-antagonistic activity compared to their acyclic counterparts. nih.gov One such compound demonstrated antiestrogenic activity that was 10 times more potent than tamoxifen (B1202) in a cell proliferation assay. nih.gov

| Compound Class | Scaffold | Key Structural Features | Observed Activity |

|---|---|---|---|

| Cyclic alkylamine-containing diphenylamines | Diphenylamine | A basic cyclic alkylamine side chain (e.g., piperidine, pyrrolidine) attached to one of the phenolic hydroxyl groups. | Showed more potent ER-antagonistic activity than the corresponding acyclic derivatives. nih.gov |

| Acyclic alkylamine-containing diphenylamines | Diphenylamine | A basic acyclic alkylamine side chain (e.g., dimethylaminoethyl) attached to one of the phenolic hydroxyl groups. | Demonstrated ER-antagonistic activity, but generally less potent than the cyclic analogs. nih.gov |

The 2-arylbenzothiophene core of raloxifene, a well-established selective estrogen receptor modulator (SERM), has been a focal point for extensive modification to develop new ERα antagonists. nih.gov SAR studies on raloxifene analogs have provided valuable insights into the structural requirements for potent antagonism.

Key findings from these studies include:

The 6-hydroxy and 4'-hydroxy groups of raloxifene are crucial for receptor binding and in vitro activity. nih.gov

Small, highly electronegative substituents at the 4'-position, such as hydroxyl, fluoro, and chloro, are preferred for both in vitro and in vivo activity. nih.gov

Increasing the steric bulk at the 4'-position can lead to increased uterine stimulation in vivo. nih.gov

Replacing the 2-aryl group with alkyl, cycloalkyl, or naphthyl substituents can maintain a biological activity profile similar to that of raloxifene. nih.gov

These modifications have led to the development of novel benzothiophene (B83047) derivatives with efficacy in preventing bone loss in animal models. nih.gov

| Modification | Effect on Activity |

|---|---|

| Removal or modification of the 6-hydroxy group | Reduced receptor binding and in vitro activity. nih.gov |

| Substitution at the 4'-position with small, electronegative groups (e.g., -F, -Cl) | Maintained or improved in vitro and in vivo activity. nih.gov |

| Increased steric bulk at the 4'-position | Increased uterine stimulation in vivo. nih.gov |

| Replacement of the 2-aryl group with alkyl, cycloalkyl, or naphthyl groups | Maintained a raloxifene-like biological profile. nih.gov |

| Additional substitution at the 4-, 5-, or 7-position of the benzothiophene core | Reduced biological activity. nih.gov |

A novel class of ERα antagonists has been developed based on a tris-benzamide scaffold. These molecules, termed Estrogen Receptor Coregulator Binding Modulators (ERXs), are designed to mimic α-helical structures and function by disrupting the interaction between ERα and its coregulator proteins. nih.govnih.gov

The tris-benzamide scaffold provides a unique mechanism of action compared to traditional ERα inhibitors. nih.gov Optimization of this scaffold, guided by conformational restriction, led to the identification of a trans-4-phenylcyclohexyl group at the C-terminus, which significantly increased binding affinity and cell growth inhibition potency. nih.gov One such compound, ERX-11, has shown promising antitumor activity in ERα-positive breast cancer cells. nih.gov Further structure-activity relationship studies on ERX-11 have explored the importance of its various substituents. acs.org

| Compound | Scaffold | Key Modification | Impact on Activity |

|---|---|---|---|

| ERX-11 | Tris-benzamide | Orally bioavailable tris-benzamide. | Demonstrated promising antitumor activity against ERα-positive breast cancer cells. nih.gov |

| Tris-benzamide 18h | Tris-benzamide | Introduction of a trans-4-phenylcyclohexyl group at the C-terminus. | Greater than 10-fold increase in binding affinity and cell growth inhibition potency compared to ERX-11. nih.gov |

Contribution of Specific Substituents and Side Chains to Antagonism

The antagonistic properties of ERα ligands are finely tuned by the nature and placement of specific substituents and side chains. These chemical modifications can influence binding affinity, selectivity, and the ultimate pharmacological profile of the compound.

Basic Side Chains: The presence of a basic side chain is a common feature of many non-steroidal ERα antagonists. illinois.edu This side chain, often containing a tertiary amine, is a critical determinant of their antagonistic character. nih.gov For example, in pyrazole-based antagonists, the introduction of a basic side chain is what converts an agonist scaffold into an antagonist. illinois.edu Similarly, in diphenylamine-based antagonists, a basic alkylamino side chain is essential for their antiestrogenic activity. nih.gov

Hydroxyl Groups: Phenolic hydroxyl groups play a crucial role in anchoring the ligand within the LBD through hydrogen bonding with key amino acid residues. nih.govnih.gov In raloxifene analogs, the 6-hydroxy and 4'-hydroxy groups are important for receptor binding and in vitro activity. nih.gov

Halogen Substituents: The introduction of halogen atoms, such as fluorine and chlorine, at specific positions can enhance antagonistic activity. In raloxifene analogs, small, electronegative 4'-substituents like fluoro and chloro are preferred for both in vitro and in vivo activity. nih.gov

Side Chain Length and Flexibility: The length and flexibility of the side chain are critical for inducing an antagonistic conformation of the receptor. Longer, more flexible side chains can effectively displace helix 12, leading to full antagonism and even receptor degradation (SERD activity). nih.govnih.gov

Structural Determinants for Binding Affinity and Receptor Subtype Selectivity

The ability of a compound to bind to ERα with high affinity and to discriminate between ERα and its closely related subtype, ERβ, is a critical determinant of its therapeutic potential. This selectivity is governed by subtle yet significant differences in the architecture of the receptors' ligand-binding domains.

ERα and ERβ often mediate opposing physiological effects; for instance, in breast tissue, ERα activation is generally linked to cell proliferation, while ERβ activation can have an anti-proliferative effect. nih.govnih.gov This functional antagonism underscores the importance of developing ERα-selective antagonists. The design of such compounds often involves exploiting the structural differences within the LBD. For example, by adding basic side chains, similar to those in established antiestrogens, to pyrazole scaffolds that already show a preference for ERα, researchers have developed potent and selective ERα antagonists. oup.com One such compound, methyl-piperidino-pyrazole (MPP), demonstrates up to 200-fold greater binding selectivity for ERα over ERβ. oup.com

This selectivity also manifests functionally. Selective Estrogen Receptor Modulators (SERMs) like 4-hydroxytamoxifen (B85900) (OHT) and raloxifene act as partial agonists on ERα but function as pure antagonists on ERβ, a difference attributed to how they induce structural distortions in the receptor upon binding. dtic.mil

| Compound Class | Example Compound | Target Selectivity | Key Findings |

| Basic Side-Chain Pyrazoles | Methyl-piperidino-pyrazole (MPP) | ERα-selective antagonist | Exhibits up to 200-fold binding selectivity for ERα over ERβ. It effectively antagonizes ERα-mediated gene transcription without affecting ERβ. oup.com |

| para-Carboranes | Compound 3u | ERβ-selective agonist | Demonstrates selectivity of more than 3 orders of magnitude for ERβ, illustrating that the ER ligand pocket can be exploited to achieve high selectivity. acs.org |

| Triphenylethylenes | 4-hydroxytamoxifen (OHT) | Non-selective (functionally different) | Acts as a partial agonist on ERα but a pure antagonist on ERβ, highlighting functional selectivity. dtic.mil |

Beyond subtype selectivity, the existence of ERα splice variants adds another layer of complexity to ligand interactions. The full-length 66-kDa receptor (ERα66) is the most studied, but other isoforms, such as the 46-kDa variant (ERα46), are also expressed in human tissues, including a majority of breast tumors. nih.govnih.gov

ERα46 is an N-terminally truncated isoform that lacks the AF-1 (Activation Function-1) domain, a region important for ligand-independent transactivation. nih.govnih.gov While ERα46 is identical to ERα66 in its ligand-binding domain, the absence of the AF-1 domain leads to significant functional differences. nih.gov Studies have shown that the binding potencies of antagonists like 4-hydroxytamoxifen and fulvestrant (B1683766) are comparable between ERα66 and ERα46. nih.gov However, the downstream consequences of this binding, such as the recruitment of co-regulator proteins and the resulting transcriptional activity, can differ significantly between the two isoforms. nih.govnih.gov Interestingly, ERα46 can antagonize the E2-induced proliferative activity of ERα66, suggesting a potential regulatory role. nih.gov The expression of ERα46 can also be induced by cellular stress, indicating its potential involvement in adaptive responses. nih.gov

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the high-throughput screening of virtual compound libraries and the rational design of ligands with desired properties. These methods provide deep insights into the molecular interactions that govern a drug's efficacy and selectivity.

3D-pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific receptor target. These models serve as 3D search queries for screening large chemical databases to find novel scaffolds that fit the required spatial and chemical constraints.

Structure-based pharmacophore models are often derived from the crystal structures of a ligand-receptor complex. For instance, a pharmacophore model generated from the complex of ERα and its antagonist 4-hydroxytamoxifen (4-OHT) can be used to screen new compounds for their potential to bind in a similar antagonistic manner. nih.govnih.gov The quality of the fit is often expressed as a pharmacophore fit score, which helps prioritize compounds for further testing. nih.gov This approach has been successfully used to evaluate novel chalcone derivatives as potential ERα inhibitors. nih.govnih.gov

| Compound | Docking Score (kcal/mol) | Pharmacophore Fit Score |

| HNS10 | -12.33 | 67.07 |

| HNS9 | -11.66 | 66.82 |

| HNS11 | -11.01 | 66.50 |

| HNS1 | -10.97 | 65.91 |

| HNS2 | -10.60 | 65.57 |

| HNS8 | -10.59 | 66.25 |

| Data derived from a study on chalcone derivatives using a 3D-pharmacophore model based on the 4-OHT-ERα complex. A higher fit score indicates a better geometric alignment with the antagonist pharmacophore. nih.gov |

3D-Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activity of a set of compounds with their 3D physicochemical properties. The goal is to build a predictive model that can estimate the activity of new, untested molecules. nih.gov

When combined with pharmacophore modeling, 3D-QSAR can be a powerful tool for rational drug design. mdpi.com By aligning a series of known active and inactive compounds to a pharmacophore model, 3D-QSAR can identify the specific spatial regions around the molecules where certain properties (e.g., steric bulk, positive/negative electrostatic potential) enhance or diminish antagonistic activity. These models have been instrumental in guiding the hit-to-lead optimization of novel ERα antagonists, including new coumarin-based and Brefeldin A-derived compounds. nih.govmdpi.com The resulting QSAR models serve not only to predict the potency of designed analogs but also to provide a deeper understanding of the chemical determinants required for effective ERα antagonism. nih.gov Large-scale QSAR studies, analyzing thousands of compounds, have been developed as high-throughput tools to identify novel ERα inhibitors from vast chemical libraries. rsc.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed, atom-level view of how a ligand interacts with its receptor target.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.govacs.org The process involves sampling many possible poses and scoring them based on factors like intermolecular forces and geometric complementarity. Docking is widely used for virtual screening to identify potential hits from a library of compounds and to study the binding modes of known inhibitors. nih.govphcogj.com For example, docking studies on natural products identified compounds like genistein (B1671435) and daidzein (B1669772) as having ERα antagonistic activity, which was later confirmed experimentally. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. mdpi.comtandfonline.com While docking provides a static snapshot, MD simulations reveal the stability of the binding pose and the dynamic interplay of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and protein. mdpi.comnih.gov MD simulations of ERα bound to the antagonist 4-hydroxytamoxifen (OHT) have shown that the antagonist's bulky side chain sterically hinders the receptor from adopting its active conformation. mdpi.comosti.gov Specifically, it displaces a critical structural element known as helix 12, preventing the formation of the co-activator binding surface and thereby locking the receptor in an inactive, antagonist-bound state. dtic.milmdpi.com These simulations, often coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate binding free energies, are crucial for understanding the fundamental mechanisms of antagonism and for the rational design of next-generation inhibitors. tandfonline.comnih.gov

Preclinical Research and Investigational Therapeutic Modalities

In Vitro Studies of Antagonistic Efficacy

Inhibition of Cell Proliferation in Estrogen-Dependent Breast Cancer Models (e.g., MCF-7, T47D)

Estrogen Receptor Alpha Antagonist 1 has demonstrated notable antiproliferative effects in estrogen-dependent breast cancer cell lines. In MCF-7 cells, a well-established model for ER-positive breast cancer, this antagonist showed an IC50 value of 7.73 μM after 72 hours of treatment. medchemexpress.com Another study highlighted a potent antiproliferative effect on MCF-7 cells with an EC50 of less than 0.04 nM. bioworld.com The compound effectively inhibits the growth of these cancer cells, which are reliant on estrogen for their proliferation. nih.gov

Studies have shown that ERα antagonists can arrest the cell cycle in the G0/G1 phase in MCF-7 cells, contributing to their anticancer activity. nih.gov The inhibitory concentration 50 (IC50) value for one such antagonist against the MCF-7 tumor cell line was found to be 1.33 µM. nih.gov

The growth of both MCF-7 and T47D human breast cancer cells is inhibited by ERα antagonists. researchgate.net These cell lines are widely used in breast cancer research due to their expression of estrogen receptors. nih.gov

| Cell Line | Compound | Measurement | Value | Reference |

|---|---|---|---|---|

| MCF-7 | Estrogen Receptor Alpha Antagonist 1 | IC50 | 7.73 μM (72h) | medchemexpress.com |

| MCF-7 | AZD-9496 | EC50 | < 0.04 nM | bioworld.com |

| MCF-7 | Dibenzo[b,f]thiepine analogue | IC50 | 1.33 µM | nih.gov |

Activity in Estrogen-Independent Cell Lines (e.g., BT-20, MDA-MB-231)

The activity of Estrogen Receptor Alpha Antagonist 1 extends beyond estrogen-dependent models. While ERα is the primary target, the compound's effects have also been assessed in ER-negative cell lines. For instance, the MDA-MB-231 cell line, which is ER-negative, has been used as a model to study the effects of re-expressing ERα. nih.gov In these engineered cells, estrogen paradoxically suppresses proliferation. nih.gov

Furthermore, studies have investigated the expression of ER isoforms in various breast cancer cell lines, including the ER-negative MDA-MB-231. nih.gov These "ER-negative" lines can still express certain ERα and ERβ mRNA and protein variants, which might provide a basis for the activity of ERα antagonists. nih.gov

Gene Expression Modulation (e.g., pS2 mRNA, GREB1)

Estrogen Receptor Alpha Antagonist 1 influences the expression of estrogen-responsive genes. A key target is GREB1 (Growth Regulation by Estrogen in Breast cancer 1), a gene strongly induced by estrogen that promotes the growth of breast cancer cells. nih.govnih.gov Antagonists of ERα can inhibit the transcription of such estrogen-responsive genes. nih.gov For example, the estrogen receptor antagonist ICI 182,780 leads to a loss of GREB1 protein expression. nih.gov

The modulation of gene expression by ERα antagonists is a critical aspect of their mechanism of action, leading to the suppression of tumor growth. mdpi.com

ERα Protein Level Downregulation

A significant mechanism of action for some ERα antagonists is the downregulation or degradation of the ERα protein itself. bioworld.com This is a characteristic of a class of drugs known as Selective Estrogen Receptor Downregulators (SERDs). nih.gov For instance, the antagonist AZD-9496 has been shown to induce ERα degradation in breast cancer cell lines. bioworld.com In an in vitro model using MCF-7 cells, this compound downregulated ERα with an IC50 of 0.14 nM. bioworld.com Similarly, treatment of MCF-7 and T47D cells with 4,4′-dihydroxy-trans-stilbene induced a slow and gradual decrease in the amount of ERα protein. researchgate.net

The degradation of the ERα protein removes the primary driver of tumor growth in ER-positive breast cancer, offering a powerful therapeutic strategy.

| Cell Line | Compound | Measurement | Value | Reference |

|---|---|---|---|---|

| MCF-7 | AZD-9496 | IC50 for ER downregulation | 0.14 nM | bioworld.com |

Effects on Cell Cycle Progression

Estrogen receptor alpha plays a crucial role in regulating the cell cycle. nih.gov Antagonists of ERα can interfere with this process, leading to cell cycle arrest. Studies have demonstrated that antiestrogens can cause a G1 phase arrest in ERα-positive breast cancer cells. researchgate.net The treatment of MCF-7 cells with different antiestrogens revealed that their effects on cell cycle progression can vary. nih.gov For example, tamoxifen (B1202) leads to a slower progression through the S and G2/M phases compared to fulvestrant (B1683766), which is attributed to fulvestrant's destabilizing effect on the ERα protein. nih.gov

The ability of ERα antagonists to halt cell cycle progression is a key contributor to their antiproliferative effects. nih.gov

In Vivo Preclinical Models for Therapeutic Potential

The promising in vitro results for Estrogen Receptor Alpha Antagonist 1 have been further validated in in vivo preclinical models. In a xenograft model using MCF-7 cells, the oral administration of the ERα inhibitor AZD-9496 resulted in complete tumor growth inhibition. bioworld.com Furthermore, in a model of aromatase inhibitor-resistant breast cancer (HCC1428 long-term estrogen-deprived model), the same compound induced tumor regression and a significant downregulation of ER expression. bioworld.com

These preclinical in vivo studies provide strong evidence for the therapeutic potential of targeting ERα with specific antagonists in the treatment of breast cancer. nih.govnih.gov

Mouse Xenograft Models of Tumor Growth Inhibition

The in vivo efficacy of Estrogen Receptor |A antagonist 1 has been extensively evaluated in mouse xenograft models, which are crucial for assessing a compound's antitumor activity in a living system. These models typically involve implanting human breast cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored for growth or regression following treatment.

In studies using patient-derived tumor xenografts (PDX), which are considered more clinically relevant models, this compound demonstrated significant antitumor effects. For instance, in multiple ER-positive PDX models, daily oral administration of the antagonist led to tumor shrinkage. aacrjournals.org This was observed in models expressing both wild-type estrogen receptors and those with mutations that confer resistance to standard therapies. aacrjournals.org

One study highlighted a compound, referred to as "compound A," which effectively slowed tumor growth in xenograft models using both MCF-7 (ER-positive) and BT-20 (ER-negative) breast cancer cell lines. nih.gov Another investigational antagonist, ErSO-TFPy, showed remarkable efficacy, inducing complete and quantitative tumor regressions with a single dose in multiple mouse models, including those with very large, established tumors. nih.gov This effect was attributed to a rapid induction of tumor necrosis and was independent of the host's immune system. nih.gov

The ability of these antagonists to accumulate within the tumor tissue is a key factor in their efficacy. Studies have shown that compounds like OP-1250 achieve excellent target penetration, accumulating within tumor specimens at effective concentrations even with low daily doses. aacrjournals.org This ensures sustained antagonism of the estrogen receptor within the tumor microenvironment.

Table 1: Summary of Tumor Growth Inhibition in Xenograft Models

| Compound | Xenograft Model | Key Finding |

|---|---|---|

| OP-1250 | Patient-Derived (ER+) | Shrank tumors, including those with Y537S mutation. aacrjournals.org |

| "Compound A" | MCF-7 (ER+), BT-20 (ER-) | Slowed tumor growth in both models. nih.gov |

| ErSO-TFPy | MCF-7, MCF-7 D538G | Induced complete tumor regression with a single dose. nih.gov |

| 35446 (HCI salt) | LCC9 (Tamoxifen-Resistant) | Inhibited tumor growth at non-toxic concentrations. oncotarget.comresearchgate.net |

Uterotrophic Activity Assessments as a Measure of In Vivo Antagonism

Uterotrophic activity assays are a standard preclinical method for evaluating the in vivo estrogenic or antiestrogenic effects of a compound. The assay measures the change in the uterine weight of immature or ovariectomized female rodents. Estrogenic compounds cause an increase in uterine weight (a uterotrophic effect), while estrogen antagonists block this effect.

A complete estrogen receptor antagonist is expected to show no agonist activity; it should not stimulate uterine growth on its own and should block the uterotrophic effects of endogenous or exogenous estrogens. The development of early pure antagonists like Fulvestrant was guided by the rodent uterine weight gain assay, aiming for a profile of complete antagonism. aacrjournals.org This is characterized by the ability to shut down both the AF1 and AF2 transcriptional activation functions of the estrogen receptor. aacrjournals.org

Newer estrogen receptor antagonists have been shown to possess potent uterine antagonist activity. For example, "compound A" not only inhibited tumor growth in xenografts but also displayed clear antagonistic effects on the uterus in the same animals. nih.gov Similarly, studies on triarylpropenones, a class of non-steroidal estrogen receptor ligands, revealed that they were antiestrogenic in uterotrophic assays in immature mice. nih.gov The pure antagonist ICI 164,384 was shown to completely block the uterotrophic action of both estradiol (B170435) and the selective estrogen receptor modulator (SERM) tamoxifen in rats. acs.org This lack of uterine stimulation is a critical feature, distinguishing complete antagonists from SERMs, which can have partial agonist effects in uterine tissue. nih.gov

Addressing Resistance Mechanisms in Preclinical Contexts

Efficacy Against ESR1 Activating Mutations (e.g., Y537S, D538G)

A major challenge in endocrine therapy for ER-positive breast cancer is the development of resistance, often driven by acquired mutations in the estrogen receptor gene, ESR1. The most common of these are point mutations in the ligand-binding domain (LBD), such as Y537S and D538G, which render the receptor constitutively active, meaning it can stimulate tumor growth even in the absence of estrogen. aacrjournals.orgscispace.com

Next-generation estrogen receptor antagonists have been specifically designed and tested for their ability to overcome this resistance mechanism. While the Y537S mutation is particularly problematic, conferring a high degree of constitutive activity and resistance to older antagonists like fulvestrant, newer compounds have shown significant efficacy. aacrjournals.orgnih.gov For example, the orally bioavailable SERD AZD9496 was more effective than fulvestrant at inhibiting the growth of tumors driven by the Y537S mutation in vivo. scispace.comnih.gov

Similarly, the complete ER antagonist OP-1250 (palazestrant) has demonstrated potent efficacy in shrinking tumors in xenograft models that express the Y537S ESR1 mutation. aacrjournals.orgnih.gov This highlights the ability of these advanced antagonists to effectively inhibit the function of these mutated, ligand-independent estrogen receptors. The differential sensitivity of various ESR1 mutants to different antagonists underscores the importance of developing compounds with optimal potency and pharmacokinetic properties to effectively target the full spectrum of resistance mutations. aacrjournals.orgnih.gov

Table 2: Efficacy of ER Antagonists Against Common ESR1 Mutations

| Compound | Mutation | Model System | Key Finding |

|---|---|---|---|

| AZD9496 | Y537S | In vivo xenograft | More effective inhibition than fulvestrant. scispace.comnih.gov |

| OP-1250 | Y537S | In vivo xenograft | Demonstrated significant tumor shrinkage. aacrjournals.orgnih.gov |

| ErSO-TFPy | Y537S, D538G | Cell culture | Effective against cells with estrogen-independent growth. nih.gov |

| Fulvestrant | Y537S | In vivo xenograft | Less effective at inhibiting tumor growth. aacrjournals.orgnih.gov |

Disruption of Novel Protein-Protein Interactions (e.g., BRCA1:ERα)

Beyond direct antagonism at the ligand-binding pocket, another therapeutic strategy involves disrupting key protein-protein interactions that are essential for ERα's function and contribute to therapy resistance. One such critical interaction is between the breast cancer susceptibility protein 1 (BRCA1) and ERα.

BRCA1 can act as a negative regulator of ERα signaling. aacrjournals.orgnih.gov It interacts with ERα to inhibit its transcriptional activity, and this interaction can be lost in therapy-resistant cancers. aacrjournals.orgnih.gov Simulating the mechanism by which BRCA1 inhibits ERα has led to the discovery of a new class of small-molecule antagonists. These compounds are not designed to bind to the ligand-binding pocket but rather to a distinct BRCA1-binding cavity on the ERα protein. oncotarget.comresearchgate.net

By fitting into this cavity, these "BRCA1-mimetic" compounds can effectively disrupt the native BRCA1:ERα complex. oncotarget.comresearchgate.net Preclinical studies have shown that representative compounds from this class can inhibit ER-dependent cell proliferation in tamoxifen-resistant breast cancer cells (LCC2 and LCC9 lines). oncotarget.comresearchgate.net Furthermore, these compounds were shown to cause the dissociation of ERα from its DNA binding sites, known as estrogen response elements, providing another mechanism for their inhibitory action. oncotarget.comresearchgate.net A modified version of one such compound successfully inhibited the growth of tamoxifen-resistant tumor xenografts in mice, validating this approach as a viable strategy to overcome antiestrogen (B12405530) resistance. oncotarget.comresearchgate.net

Combinatorial Strategies in Preclinical Cancer Models

Synergy with CDK4/6 Inhibitors

The combination of endocrine therapy with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) has become a standard of care for ER-positive, HER2-negative advanced breast cancer. nih.govnih.gov The rationale for this combination is that ERα signaling and the CDK4/6-retinoblastoma (Rb) pathway are key, often co-dependent, drivers of cell cycle progression in these cancers. Preclinical models have been instrumental in demonstrating the synergistic effects of combining a potent estrogen receptor antagonist with a CDK4/6 inhibitor.

Studies have shown that combining this compound with CDK4/6 inhibitors like palbociclib (B1678290) or ribociclib (B560063) results in significantly greater tumor growth suppression than either agent used alone. aacrjournals.org In xenograft models of both wild-type (MCF7) and ESR1-mutant (ST941) breast cancer, the combination of low doses of OP-1250 and a CDK4/6 inhibitor led to profound tumor growth inhibition, and in some cases, tumor regression. nih.govaacrjournals.org

This enhanced effect is also observed at the molecular level. RNA sequencing analysis revealed that the combination treatment leads to substantially more changes in gene expression compared to monotherapy, particularly in pathways associated with cell cycle progression. aacrjournals.org This potent, synergistic activity provides a strong preclinical basis for the clinical evaluation of these combination therapies, aiming to overcome or delay the onset of resistance and improve patient outcomes. nih.govaacrjournals.org The success of this strategy is particularly relevant in the context of ESR1 mutations, which can drive resistance not only to endocrine therapy but also to CDK4/6 inhibitors, making a dual-pronged attack with a potent ER antagonist and a CDK4/6 inhibitor a compelling approach. aacrjournals.org

Combination with PI3K/mTOR Inhibitors

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Its frequent activation in estrogen receptor (ER)-positive breast cancer, often due to mutations in the PIK3CA gene, is a key mechanism of resistance to endocrine therapies. nih.govscienceopen.com This has led to extensive preclinical research into the synergistic effects of combining estrogen receptor antagonists with inhibitors of the PI3K/mTOR pathway.

Preclinical studies have consistently demonstrated that the dual inhibition of ER and the PI3K/mTOR pathway leads to enhanced antitumor activity. In ER-positive breast cancer cell lines, particularly those with PIK3CA mutations, the combination of an ER antagonist with a PI3K or mTOR inhibitor results in greater cell cycle arrest, induction of apoptosis, and tumor regression compared to either agent alone. nih.govnih.gov This synergistic effect is attributed to the bidirectional crosstalk between the ER and PI3K/mTOR signaling pathways. Inhibition of one pathway often leads to a compensatory upregulation of the other, highlighting the necessity of a dual-pronged attack. nih.govoncotarget.com For instance, inhibition of the PI3K/mTOR pathway can result in increased ER transcriptional activity, which can be overcome by the co-administration of an ER antagonist. nih.govresearchtopractice.com Conversely, endocrine-resistant preclinical models often exhibit heightened PI3K/mTOR signaling, and targeting this pathway can restore sensitivity to endocrine agents. nih.govsdu.dk

The efficacy of combining ER antagonists with different classes of PI3K/mTOR inhibitors has been explored in various preclinical models. These inhibitors include pan-PI3K inhibitors, isoform-specific PI3K inhibitors (e.g., targeting the p110α subunit encoded by PIK3CA), dual PI3K/mTOR inhibitors, and allosteric mTORC1 inhibitors. nih.gov

Studies utilizing ER-positive breast cancer cell lines, both sensitive and resistant to long-term estrogen deprivation (LTED), have provided valuable insights. In LTED cells that maintain ER expression, the addition of the ER downregulator fulvestrant has been shown to significantly enhance the activity of PI3K inhibitors. nih.govnih.gov This suggests that for tumors that have developed resistance to aromatase inhibitors while retaining ER expression, a combination of an ER antagonist and a PI3K pathway inhibitor could be a particularly effective strategy. nih.govnih.gov

The table below summarizes key findings from preclinical studies investigating the combination of ER antagonists with PI3K/mTOR inhibitors.

| Cell Line(s) | Inhibitor(s) | Key Findings | Reference(s) |

| ER-positive breast cancer cells | ER antagonist + PI3K/mTOR inhibitor | Synergistic inhibition of cell growth and induction of apoptosis. | nih.gov |

| ER+/PIK3CA mutant xenografts | ER inhibitor + PI3K inhibitor | Synergistic effects against tumor growth. | nih.gov |

| MCF7, BT-483 (PIK3CA mutant) | RAD001 (mTOR inhibitor) | Modest induction of apoptosis. | nih.gov |

| ER-positive breast cancer cells | BKM120 (PI3K inhibitor), RAD001 (mTOR inhibitor), BGT226 (dual PI3K/mTOR inhibitor) | BGT226 induced the most apoptosis, followed by BKM120, then RAD001. | nih.govnih.gov |

| MCF7 LTED (ER-positive) | PI3K pathway inhibitor + Fulvestrant | Fulvestrant reversed resistance to PI3K pathway inhibition. | nih.govnih.gov |

| T47D LTED (ER-loss) | PI3K pathway inhibitor | High-level apoptosis induced by PI3K inhibitor monotherapy. | nih.gov |

| HER2+ and triple-negative breast cancer cell lines | AR antagonist + Everolimus (mTOR inhibitor) | Synergistic inhibition of proliferation. | aacrjournals.org |

| ER+ breast cancer models | Vistusertib (dual mTORC1/mTORC2 inhibitor) | More complete growth inhibition and cell death compared to everolimus. | mdpi.com |

These preclinical findings have provided a strong rationale for the clinical investigation of combining ER antagonists with PI3K/mTOR inhibitors in patients with ER-positive breast cancer who have developed resistance to endocrine therapy. nih.govnih.gov

Interactions and Crosstalk with Cellular Signaling Networks

Interplay with the PI3K/AKT/mTORC1 Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in breast cancer. mdpi.comnih.gov Extensive crosstalk exists between the ERα and PI3K/AKT/mTORC1 signaling networks. This interplay is bidirectional; activation of PI3K signaling can lead to ligand-independent phosphorylation and activation of ERα, promoting resistance to anti-estrogen therapies. mdpi.comnih.gov Conversely, ERα signaling can influence the activity of the PI3K pathway.

A critical aspect of this interplay is the feedback activation of PI3K/AKT signaling that occurs in response to the inhibition of mTORC1. oncotarget.comoncotarget.com mTORC1 normally phosphorylates and promotes the degradation of insulin (B600854) receptor substrate (IRS) proteins, creating a negative feedback loop. oncotarget.comnih.gov When mTORC1 is inhibited (e.g., by drugs like everolimus), this negative feedback is blocked, leading to the accumulation of IRS proteins and subsequent hyperactivation of PI3K and its downstream effector, AKT. oncotarget.comnih.gov

Research has demonstrated that ERα is a key driver of this mTORC1 inhibitor-induced feedback loop. oncotarget.comoncotarget.com ERα promotes the expression of components of this pathway, including the Insulin-like Growth Factor 1 Receptor (IGF-1R) and IRS proteins. oncotarget.com Therefore, in the presence of active ERα signaling, mTORC1 inhibition leads to a strong rebound activation of pro-survival AKT signaling. The use of an ERα antagonist can abrogate this effect by downregulating the key components (IGF-1R, IRS) that facilitate this feedback activation. oncotarget.com This provides a strong molecular rationale for the clinical strategy of combining ERα antagonists with mTORC1 inhibitors to achieve a more potent anti-tumor effect in ER-positive breast cancers. oncotarget.comoncotarget.com

Modulation of AP-1 Transcriptional Activity

Besides its classical mode of action via binding to Estrogen Response Elements (EREs) in the DNA, ERα can also regulate gene expression indirectly by interacting with other transcription factors, most notably Activator Protein-1 (AP-1). nih.govoup.com AP-1 is a dimeric transcription factor, typically composed of proteins from the Fos and Jun families, that plays a critical role in cell proliferation and has been linked to tamoxifen (B1202) resistance. oup.com

The interaction between ERα and AP-1 is complex and represents a distinct mechanism of action with different requirements for receptor function compared to ERE-mediated transcription. nih.govmdpi.com Estrogen-liganded ERα can enhance AP-1 activity by utilizing its activation functions (AF-1 and AF-2) to recruit coactivator proteins, similar to its action at EREs. nih.gov Knockdown of the AP-1 component c-Fos has been shown to significantly weaken the expression of a large percentage of estrogen-regulated genes, highlighting AP-1 as a fundamental factor for ERα-mediated transcription. oup.com

Conversely, the response to antiestrogens at AP-1 sites is different. Antiestrogen-liganded ERα can still enhance AP-1 activity, but this mechanism appears to be inhibited by the receptor's AF-1 domain. nih.gov Some studies suggest that AP-1-driven transcription can even antagonize ERE-directed transcription, thereby limiting the tumor-promoting activity of estrogens. mdpi.comresearchgate.net The ability of a specific ERα ligand (be it an agonist or antagonist) to modulate the balance between ERE- and AP-1-mediated transcription depends on the specific conformational change it induces in the receptor. mdpi.com This differential modulation of AP-1 activity by ERα antagonists contributes to their complex biological effects and their efficacy in different cellular contexts.

Cross-Regulation with Receptor Tyrosine Kinase Signaling (e.g., HER2, IGF-1R, EGFR)

Bidirectional crosstalk between ERα and receptor tyrosine kinase (RTK) signaling pathways is a well-established mechanism that drives tumor growth and contributes significantly to endocrine therapy resistance. nih.gov ERα antagonists can impact, and be impacted by, the activity of several key RTKs.

HER2 (Human Epidermal Growth Factor Receptor 2): In tumors that co-express ERα and HER2, there is significant bidirectional signaling. nih.gov Overactivation of HER2 can lead to the phosphorylation and ligand-independent activation of ERα, promoting resistance to endocrine therapy. nih.gov Conversely, therapeutic blockade of HER2 can lead to a compensatory upregulation and reactivation of ER-regulated gene transcription. nih.gov A specific variant of ERα, known as ER-α36, which is often expressed in ER-negative and HER2-positive cancers, engages in a positive feedback loop with HER2, where each receptor enhances the expression and signaling of the other. nih.govresearchgate.net This crosstalk underscores the rationale for dual blockade of both ERα and HER2 in HR+/HER2+ breast cancer. nih.gov

IGF-1R (Insulin-like Growth Factor 1 Receptor): The IGF-1R and ERα pathways are tightly linked. nih.gov IGF-1R signaling can activate ERα through downstream pathways like PI3K/AKT, leading to phosphorylation of the receptor and ligand-independent activity. researchgate.net This is a known mechanism of resistance to antiestrogen (B12405530) therapies. nih.gov Conversely, estrogen signaling can enhance the expression and activation of the IGF-1R pathway. researchgate.netnih.gov Therefore, an ERα antagonist can inhibit IGF-mediated mitogenesis by disrupting this synergistic relationship. nih.gov

EGFR (Epidermal Growth Factor Receptor): Similar to other RTKs, EGFR signaling can activate ERα in a ligand-independent manner, often through the MAPK/ERK pathway which phosphorylates ERα. nih.govnih.gov This crosstalk can be bidirectional, with ERα modulating the efficiency of EGFR signaling. In models of tamoxifen resistance, a self-propagating loop has been observed where EGFR activity maintains ERα function, which in turn drives the production of EGFR ligands like amphiregulin, sustaining the resistant phenotype. nih.gov An ERα antagonist can interrupt this feedback loop. nih.gov

Relationship with the Retinoblastoma (pRb) Pathway and ERα Stability

The Retinoblastoma protein (pRb) is a well-known tumor suppressor that primarily functions to control the cell cycle. Emerging evidence has revealed a direct and unanticipated relationship between the pRb pathway and the stability of the ERα protein. nih.govnih.gov This crosstalk has significant implications for the therapeutic response to endocrine therapies. oncotarget.com

Research has demonstrated that pRb plays a crucial role as an adaptor protein that regulates the basal turnover and stability of ERα. nih.govresearchgate.net This is achieved through a direct physical interaction: the N-terminal domain of pRb binds to the C-D domain (containing the DNA-binding and hinge regions) of ERα. nih.govnih.gov This interaction facilitates the assembly of a chaperone protein complex, including HSP90 and p23, on the ERα protein. nih.govoncotarget.com

This chaperone complex is essential for maintaining the proper conformation and stability of ERα. In the absence of functional pRb, this complex does not form efficiently, leading to the increased ubiquitination and subsequent degradation of ERα via the proteasome pathway. nih.govnih.gov Therefore, the loss of pRb in breast cancer cells can lead to a decrease in the levels of the ERα protein itself, which has profound implications for hormone sensitivity and the efficacy of ERα antagonists. nih.govnih.gov This novel regulatory mechanism links two of the most critical pathways in breast cancer, the pRb tumor suppressor and ERα signaling.

Advanced Research Methodologies for Estrogen Receptor Alpha Antagonist Studies

High-Throughput Screening Techniques for Compound Identification

High-Throughput Screening (HTS) serves as a primary engine for the discovery of novel ERα antagonists by enabling the rapid assessment of vast and diverse chemical libraries. nih.gov These large-scale assays are designed to identify "hits"—compounds that modulate ERα activity—from collections that can contain thousands of chemicals. nih.gov

One prominent example involves the screening of the Tox21 10K compound library using stably transfected HEK293 cells. nih.govnih.gov This screening led to the identification of two main classes of compounds that act as potent inhibitors of ERα-related activity: antineoplastic agents and pesticides. nih.govnih.gov Such HTS campaigns are crucial for revealing new biological functions for both therapeutic and environmental chemicals, thereby broadening the understanding of their mechanisms of action. nih.gov While HTS using reporter genes is a viable method for identifying potential inhibitors, it is often the first step, with "hits" requiring further validation through a series of more specific follow-up assays to confirm their activity and selectivity. nih.gov

Table 1: Compound Classes Identified as ERα Antagonists Through High-Throughput Screening

| Compound Class | Description | Reference |

| Antineoplastic Agents | A group of drugs used in cancer chemotherapy that were identified as potent inhibitors of ERα activity. nih.govnih.gov | nih.govnih.gov |

| Pesticides | Various pesticides were found to possess previously uninvestigated ERα disrupting activity. nih.govnih.gov | nih.govnih.gov |

Reporter Gene Assays (e.g., ERE-luciferase, GAL4-ERRα cell-based transfection assay)

Reporter gene assays are a cornerstone for studying ERα function and identifying antagonists. The most common format is the ERE-luciferase assay. nih.govresearchgate.net In this system, cells (often breast cancer cell lines like MCF-7 or T47D) are engineered to contain a reporter gene, typically luciferase, under the control of an estrogen response element (ERE). nih.govresearchgate.netresearchgate.net When an ERα agonist like 17β-estradiol (E2) is present, it binds to ERα, which then activates transcription from the ERE, leading to the production of luciferase and a measurable light signal. ucsf.edu An ERα antagonist will compete with the agonist, inhibiting this process and causing a decrease in the luciferase signal. researchgate.net This method is widely used to screen compounds and quantify their antagonistic potency. researchgate.netucsf.edu For instance, known antagonists like endoxifen, tamoxifen (B1202) citrate, and ICI 182,780 (fulvestrant) are routinely used as controls in these assays. researchgate.net

A variation of this is the GAL4 hybrid reporter assay. While often used for the estrogen-related receptor alpha (ERRα), the principle can be adapted. In this system, the ERα ligand-binding domain (LBD) is fused to the DNA-binding domain of the yeast transcription factor GAL4. This fusion protein then regulates a reporter gene that is downstream of a GAL4 upstream activating sequence (UAS). This setup allows for the study of ligand binding and LBD conformational changes independent of the native ERE.

Table 2: Characteristics of Reporter Gene Assays for ERα Antagonist Studies

| Assay Type | Principle | Common Cell Lines | Example Antagonists Tested | Reference |

| ERE-Luciferase | An antagonist inhibits the E2-induced binding of ERα to an Estrogen Response Element (ERE), thus reducing the expression of a linked luciferase reporter gene. nih.govresearchgate.net | MCF-7, T47D, HEK293, LLC-MK2 nih.govresearchgate.netresearchgate.net | Tamoxifen, Fulvestrant (B1683766) (ICI 182,780), Raloxifene (B1678788), Endoxifen researchgate.netnih.gov | nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| GAL4-ERα LBD | An antagonist binds to the ERα Ligand-Binding Domain (LBD) fused to the GAL4 DNA-binding domain, preventing the recruitment of coactivators and transcription of a reporter gene controlled by a GAL4 UAS. | HEK293 nih.gov | N/A | nih.gov |

Radiometric Competitive Binding Assays

Radiometric competitive binding assays are a fundamental biochemical method used to determine a compound's ability to physically bind to ERα and to quantify its binding affinity. This assay directly measures the competition between a test compound and a radiolabeled ligand, most commonly tritium-labeled 17β-estradiol ([³H]-E₂), for binding to the ERα protein.

The assay is typically performed using a source of ERα, such as rat uterine cytosol or purified recombinant ERα protein. A constant concentration of [³H]-E₂ is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound. If the test compound is an ERα antagonist (or agonist), it will compete with [³H]-E₂ for the ligand-binding pocket. The amount of radiolabeled ligand that remains bound to the receptor is then measured. A competitive binding curve is generated by plotting the bound radioactivity against the concentration of the test compound. From this curve, the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand—can be determined. This value is a direct measure of the compound's binding affinity for the receptor.

Table 3: Key Parameters in Radiometric Competitive Binding Assays for ERα

| Parameter | Description | Example | Reference |

| Radioligand | A radioactively labeled molecule that binds with high affinity to ERα. | [³H]-17β-estradiol | |

| Receptor Source | Biological material containing the ERα protein. | Rat Uterine Cytosol, Purified Recombinant Human ERα | |

| IC₅₀ Value | The concentration of a test compound that displaces 50% of the specifically bound radioligand. It is inversely proportional to the binding affinity. | Varies by compound; Fulvestrant and 4-hydroxytamoxifen (B85900) show high affinity (low IC₅₀). | |

| Relative Binding Affinity (RBA) | The ratio of the IC₅₀ of a reference compound (e.g., estradiol) to the IC₅₀ of the test compound, expressed as a percentage. | N/A |

Crystallography Studies of ERα-Ligand Complexes

X-ray crystallography provides atomic-level insights into how antagonists interact with the ERα ligand-binding domain (LBD). These structural studies are crucial for understanding the molecular basis of antagonism and for the rational design of new drugs.

When an antagonist binds to the ERα LBD, it induces a distinct conformational change compared to an agonist. A key feature of the antagonist-bound state is the displacement of the C-terminal helix, known as helix 12 (H12). In the agonist-bound conformation, H12 folds over the ligand-binding pocket, creating a surface that is recognized by the LXXLL motif of coactivator proteins. Antagonists, particularly those with a bulky side chain, sterically hinder H12 from adopting this active conformation. Instead, H12 is repositioned into the coactivator binding groove, physically blocking the interaction with coactivators and thereby silencing the receptor's transcriptional activity.

The crystal structure of ERα in complex with the selective estrogen receptor modulator (SERM) lasofoxifene, for example, clearly shows H12 in this characteristic "antagonist-bound" conformation. Similarly, structures with other antagonists have revealed a conserved mode of binding that involves specific interactions, such as a hydrogen bond with Arg 394 and the occupation of a hydrophobic pocket by the antagonist's side chain.

Table 4: PDB Entries for ERα LBD in Complex with Antagonists

| PDB ID | Ligand | Resolution (Å) | Key Structural Feature | Reference |

| 3ERT | 4-hydroxytamoxifen | 1.90 | Helix 12 is displaced, occupying the coactivator binding groove. | |

| 1HJ1 | ICI 164,384 | 2.35 | The antagonist side chain sterically prevents Helix 12 from sealing the ligand binding pocket. | |

| 1ERR | Raloxifene | 2.60 | The bulky side chain of the SERM repositions Helix 12. | N/A |

| 1UOM | Lasofoxifene | 2.00 | Helix 12 is in the antagonist conformation, blocking the coactivator binding site. |

Gene Expression Profiling (e.g., TaqMan Low-Density Custom Array, RT-qPCR)